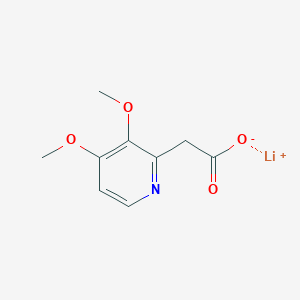![molecular formula C13H20N6O5 B2573396 1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone CAS No. 339020-85-8](/img/structure/B2573396.png)
1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone is a useful research compound. Its molecular formula is C13H20N6O5 and its molecular weight is 340.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions. One possible route might include the initial formation of the pyridine ring, followed by the introduction of the methylamino and nitro groups through nucleophilic substitution and nitration reactions, respectively. The piperazine moiety can be integrated through a cyclization process with appropriate amines.
Industrial Production Methods: For large-scale production, the process would need optimization to ensure yield and purity. This could involve the use of continuous flow reactors, precise temperature control, and the employment of robust catalysts to facilitate the key steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly affecting the methylamino groups, potentially forming N-oxides.
Reduction: Reduction of the nitro groups could yield corresponding amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible given the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation with palladium on carbon or chemical reduction using agents like tin(II) chloride.
Substitution: Various halogenated compounds and nucleophiles in the presence of base or acid catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Diverse derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new materials with unique properties.
Biology: Its structural analogs may be investigated for their biological activity, including potential antimicrobial or antitumor properties.
Medicine: Given its complex structure, it may serve as a lead compound for drug development, particularly in areas like neuropharmacology or oncology.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of polymers with specific functionalities.
5. Mechanism of Action: The compound's mechanism of action would depend on its application. For instance, if used as a pharmaceutical agent, it might target specific enzymes or receptors, modulating their activity through binding interactions. The presence of nitro and keto groups could allow for interactions with various biological molecules, potentially affecting signaling pathways and cellular responses.
6. Comparison with Similar Compounds: Compared to other compounds with similar structural motifs, such as nitropyridines or piperazine derivatives, 1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone stands out due to its unique combination of functional groups. Similar compounds might include:
1-Methyl-2,4-dinitropyridine
4-Methylpiperazine-1-carboxylate
1-Ethanone, 4-(2-nitrophenyl)piperazine
Properties
IUPAC Name |
1-[4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O5/c1-9(20)16-4-6-17(7-5-16)13-11(19(23)24)8-10(18(21)22)12(14-2)15(13)3/h14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBRGZRZDYYNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(CC(=C(N2C)NC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
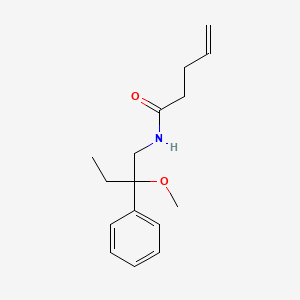
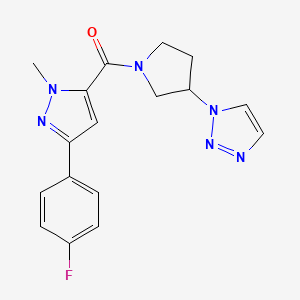
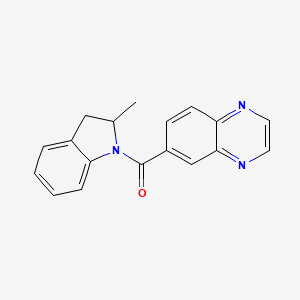

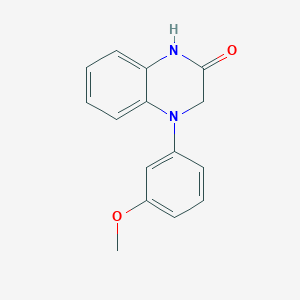
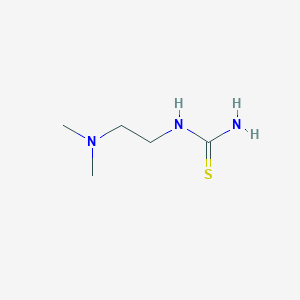
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)

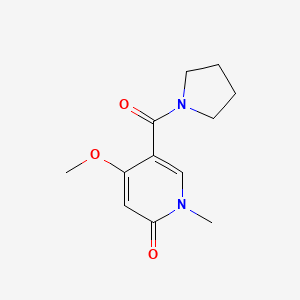
![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)
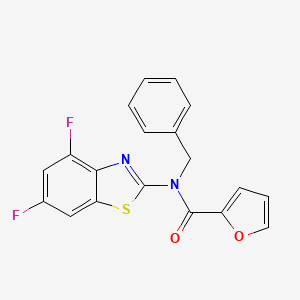
![4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2573329.png)

